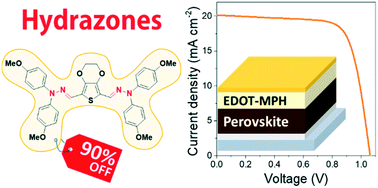Hydrazone-based hole transporting material prepared via condensation chemistry as alternative for cross-coupling chemistry for perovskite solar cells†
Molecular Systems Design & Engineering Pub Date: 2018-07-04 DOI: 10.1039/C8ME00023A
Abstract
Perovskite solar cells have shown an exceptionally fast increase in performance. So far, most high performing devices comprise expensive hole transport material (HTM) which are synthesized using tedious synthetic procedures, resulting in a high cost and thereby limit the potential use in large-scale applications. In a quest to find low-cost chemistry to link the building blocks, we explore hydrazone-based small molecules in this work. These materials can be synthesized in a simple condensation reaction, with water being the only side product leading to a low material cost of less than $10 per g. When used as hole transporting layers in perovskite solar cells, highly reproducible performance was obtained, similar to state-of-the-art materials, with the main difference being a small open-circuit voltage loss due to increased interfacial recombination. Thus, we show that hydrazone-based materials have the potential to compete in performance with materials obtained via cross-coupling reactions at a fraction of their cost.


Recommended Literature
- [1] Color controllable smart white lighting based on various device architectures of electrically driven quantum-dot light-emitting diodes†
- [2] Investigation of the carbon dioxide adsorption behavior and the heterogeneous catalytic efficiency of a novel Ni-MOF with nitrogen-rich channels†
- [3] Valuation of milk solids instead of a limit or standard
- [4] 1,4-Bis(1,3-dioxo-2-indenylidene)cyclohexane: polymorphism, gas phase oxidation and enol form mediated radical formation in the solid state†
- [5] An all-organic rechargeable battery using bipolar polyparaphenylene as a redox-active cathode and anode†
- [6] An ultra stable glass system for optical fiber devices
- [7] Bacteriological
- [8] Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane
- [9] MOF supraparticles for atmosphere water harvesting at low humidity†
- [10] BODIPY dyes with β-conjugation and their applications for high-efficiency inverted small molecule solar cells†










